CY477Rqr44
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Overview
Description
BAY-74-4113 is a small molecule drug developed by Bayer Pharmaceuticals. It is a diacylglycerol O-acyltransferase-1 (DGAT-1) inhibitor, which has shown potential in the treatment of metabolic disorders such as obesity and type 2 diabetes . DGAT-1 is an enzyme critical to the creation of triglycerides and fat storage, making it a significant target for addressing metabolic complications .
Preparation Methods
The synthetic routes and reaction conditions for BAY-74-4113 are not extensively detailed in publicly available sources. it is known that the compound was initially developed by Bayer and later licensed to Pfizer for further development . The molecular formula of BAY-74-4113 is C26H20F2N2O3S, and its structure includes a cyclopentanecarboxylic acid moiety .
Chemical Reactions Analysis
BAY-74-4113, as a DGAT-1 inhibitor, primarily interacts with lipid metabolism pathways its role as an inhibitor suggests that it may undergo interactions with various lipid molecules and enzymes involved in triglyceride synthesis .
Scientific Research Applications
In pre-clinical studies, DGAT-1 inhibitors like BAY-74-4113 have shown promise in inducing weight loss and improving glucose tolerance and lipid levels in obese animals . This makes it a valuable candidate for further research in metabolic disease treatment.
Mechanism of Action
The mechanism of action of BAY-74-4113 involves the inhibition of the enzyme diacylglycerol O-acyltransferase-1 (DGAT-1). DGAT-1 is responsible for the final step in triglyceride synthesis, which is the conversion of diacylglycerol to triglycerides . By inhibiting this enzyme, BAY-74-4113 reduces the formation of triglycerides, thereby decreasing fat storage and potentially improving metabolic health .
Comparison with Similar Compounds
Properties
CAS No. |
791593-56-1 |
---|---|
Molecular Formula |
C26H20F2N2O3S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(1R,2R)-2-[4-[3-fluoro-4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]phenyl]benzoyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C26H20F2N2O3S/c27-17-9-11-22-23(13-17)34-26(30-22)29-21-10-8-16(12-20(21)28)14-4-6-15(7-5-14)24(31)18-2-1-3-19(18)25(32)33/h4-13,18-19H,1-3H2,(H,29,30)(H,32,33)/t18-,19-/m1/s1 |
InChI Key |
IOQRTGZPCYYQLE-RTBURBONSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)NC4=NC5=C(S4)C=C(C=C5)F)F |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)NC4=NC5=C(S4)C=C(C=C5)F)F |
Origin of Product |
United States |
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